Lactones imidiques

Imidolactones are a class of heterocyclic compounds characterized by the presence of both an imidazole ring and a lactone group, which confer unique structural features and biological activities. These molecules are often found in natural products isolated from fungi, plants, and marine organisms. Imidolactones exhibit a wide range of biological properties including antimicrobial, antifungal, anti-inflammatory, and anticancer activities due to their intricate molecular structure.

Structurally, imidolactones typically consist of an imidazole ring fused with a lactone moiety, creating a unique hybrid molecule that can adopt various conformational states. The presence of both nitrogen and oxygen atoms in the heterocyclic core provides functional groups capable of forming hydrogen bonds, leading to specific interactions within biological systems.

In pharmaceutical research, imidolactones have garnered significant attention due to their potential as leads for drug discovery. Their structural complexity offers opportunities for modification and optimization to enhance therapeutic efficacy while reducing toxicity. The development of synthetic methods for these compounds also plays a crucial role in expanding the availability of these bioactive molecules for further study and application in various fields such as medicine, agriculture, and biotechnology.

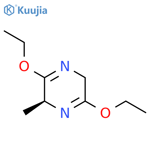

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

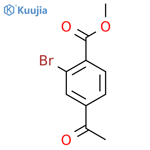

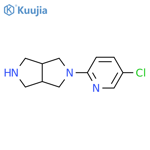

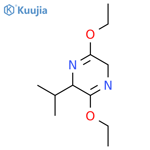

|

2H-Pyrrole, 5-methoxy-3,4-dimethyl- | 63613-34-3 | C7H11NO |

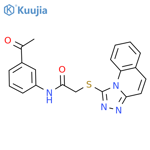

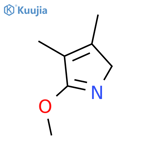

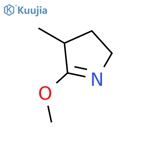

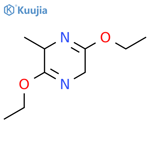

|

5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole | 92144-63-3 | C6H11NO |

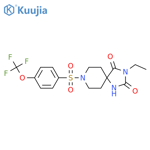

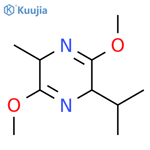

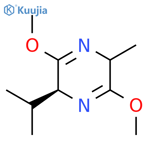

|

Pyrazine, 2,5-dihydro-3,6-dimethoxy-2-methyl-5-(1-methylethyl)- | 81136-86-9 | C10H18N2O2 |

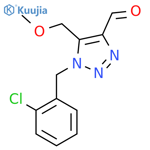

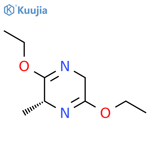

|

(2R)-3,6-dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | 109838-85-9 | C9H16N2O2 |

|

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | 110117-71-0 | C11H20N2O2 |

|

3,6-diethoxy-2-methyl-2,5-dihydropyrazine | 151369-36-7 | C9H16N2O2 |

|

(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine | 914399-92-1 | C10H18N2O2 |

|

(2R)-3,6-diethoxy-2-methyl-2,5-dihydropyrazine | 2171276-10-9 | C9H16N2O2 |

|

(2S)-3,6-diethoxy-2-methyl-2,5-dihydropyrazine | 2171178-21-3 | C9H16N2O2 |

Littérature connexe

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

Fournisseurs recommandés

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés